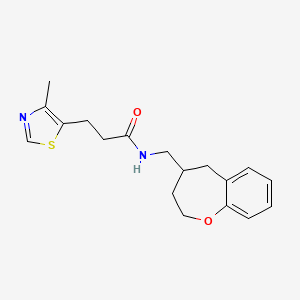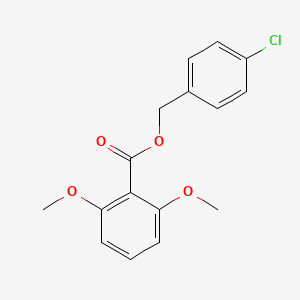
4-isobutyl-N-(2-methylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isobutyl-N-(2-methylphenyl)benzenesulfonamide, also known as IBMPNS, is a sulfonamide compound that has been extensively studied due to its potential therapeutic applications. IBMPNS is a white crystalline solid that is sparingly soluble in water, but soluble in organic solvents such as chloroform, acetone, and ethanol.
科学研究应用
4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.
作用机制
The exact mechanism of action of 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting COX-2, 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has also been shown to reduce fever in animal models of fever. In addition, 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has been shown to inhibit the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied, so there is a wealth of information available on its properties and potential therapeutic applications. However, 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide also has some limitations. It is sparingly soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
未来方向
There are a number of future directions for research on 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide. One area of research could be to investigate its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain. Another area of research could be to investigate its potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis. Finally, research could be done to investigate the safety and efficacy of 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide in humans, which would be necessary before it could be used as a therapeutic agent.
合成方法
4-isobutyl-N-(2-methylphenyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-isobutylbenzenesulfonyl chloride with 2-methylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide. The yield of this reaction is typically around 70-80%.
属性
IUPAC Name |
N-(2-methylphenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13(2)12-15-8-10-16(11-9-15)21(19,20)18-17-7-5-4-6-14(17)3/h4-11,13,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTXUUPAHCVJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)-4-(2-methylpropyl)benzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine](/img/structure/B5682802.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5682817.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5682822.png)
![9-(cyclopropylmethyl)-1-methyl-4-(2-pyrazinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5682834.png)
![4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5682836.png)

![methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5682854.png)
![4-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5682863.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5682867.png)

![3-{1-[N-(aminocarbonyl)-N-methylglycyl]piperidin-3-yl}-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5682886.png)
![1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5682888.png)

![N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682894.png)